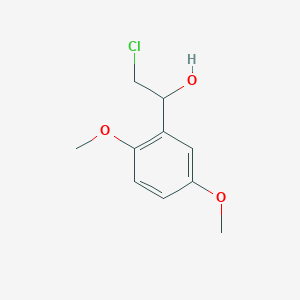

2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol

Description

2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS 1204-22-4) is a substituted acetophenone derivative with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . It is characterized by a chloroethyl ketone group attached to a 2,5-dimethoxyphenyl ring. The compound exists as light-yellow crystals with a melting point of 88–90°C and is soluble in organic solvents such as acetone, chloroform, and tetrahydrofuran . Its primary application lies in organic synthesis, where it serves as a precursor for pharmaceuticals and specialty chemicals due to its reactive chloro and ketone moieties .

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTLEXRPUFPCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-dimethoxyphenyl)ethanol. One common method is the reaction of 1-(2,5-dimethoxyphenyl)ethanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar chlorination reactions on a larger scale, with appropriate safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the chlorine atom or to convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl chloride (SOCl2): Used for chlorination reactions.

Potassium permanganate (KMnO4): Used for oxidation reactions.

Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenethyl alcohol derivatives.

Oxidation: Formation of 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.

Reduction: Formation of 2,5-dimethoxyphenylethane.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Compounds

2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the preparation of novel derivatives of evodiamine, which are being investigated for their potential therapeutic effects . The compound's structure allows for modifications that enhance biological activity and selectivity for specific receptors.

2. Agonist Activity

Research indicates that derivatives of compounds containing the 2,5-dimethoxyphenyl group exhibit selective agonist activity at serotonin receptors (5-HT2A and 5-HT2C). For instance, studies have shown that modifications to the substituents on this phenyl group significantly influence agonist potency and receptor selectivity . This property is valuable in developing drugs targeting psychiatric disorders and other conditions influenced by serotonin signaling.

3. Organic Synthesis

The compound is also employed in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It is particularly useful for synthesizing more complex molecules through reactions such as nucleophilic substitution and condensation reactions .

Case Studies

Case Study 1: Synthesis of Midodrine

Midodrine hydrochloride, a medication used to treat orthostatic hypotension, has been synthesized using intermediates derived from 2-chloro-1-(2,5-dimethoxyphenyl)ethanone. This synthesis showcases the compound's utility in creating clinically relevant pharmaceuticals .

Case Study 2: Structure–Activity Relationship Studies

A study focused on the structure–activity relationships of various analogs of 2-chloro-1-(2,5-dimethoxyphenyl)ethanone revealed significant insights into how modifications affect receptor binding and efficacy. The results indicated that specific substitutions on the phenyl ring could enhance agonist activity at serotonin receptors, thus guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

2-Chloro-1-(2,5-dimethylphenyl)ethanone (CAS 50690-11-4)

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- Key Differences : Replaces methoxy (-OCH₃) groups with methyl (-CH₃) groups.

- Impact :

- Reduced polarity due to lack of electron-donating methoxy groups, lowering solubility in polar solvents.

- Lower molecular weight (182.65 vs. 214.65) due to absence of oxygen atoms.

- Altered reactivity in electrophilic aromatic substitution (methyl is weakly activating, while methoxy is strongly activating) .

2-Chloro-1-(2,5-dihydroxyphenyl)ethanone (CAS 60912-82-5)

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Key Differences : Replaces methoxy groups with hydroxyl (-OH) groups.

- Impact: Increased polarity and hydrogen-bonding capacity, leading to higher melting points and aqueous solubility. Enhanced acidity (pKa ~10 for phenolic OH) compared to non-acidic methoxy groups. Susceptibility to oxidation, limiting stability in basic or oxidative conditions .

Heterocyclic and Thiophene Analogues

2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one (CAS 13668-93-4)

2-CHLORO-1-[1-(2-METHOXY-5-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHANONE

- Molecular Formula: C₁₇H₁₉ClNO₂

- Molecular Weight : 291.77 g/mol

- Key Differences : Incorporates a pyrrole ring and additional methyl/methoxy groups.

- Impact: Increased steric hindrance due to the pyrrole ring, reducing reaction rates in planar transition states. Potential for coordination chemistry due to the pyrrole nitrogen .

Functional Group Modifications

2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1)

- Molecular Formula: C₁₀H₁₅NO₃

- Molecular Weight : 197.23 g/mol

- Key Differences: Replaces the chloro-ketone group with an amino alcohol (-NH₂ and -OH).

- Impact: Basic amino group enables salt formation (e.g., hydrochloride salts) for pharmaceutical use. Altered bioactivity, as seen in its role as a midodrine-related compound .

2-(2,5-Dimethoxyphenyl)ethan-1-ol

- Molecular Formula : C₁₀H₁₄O₃

- Molecular Weight : 182.22 g/mol

- Key Differences: Lacks both chlorine and ketone groups, featuring a simple ethanol chain.

- Impact: Reduced electrophilicity, making it less reactive in nucleophilic substitutions. Utilized in Mitsunobu reactions for ether synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1204-22-4 | C₁₀H₁₁ClO₃ | 214.65 | 88–90 | Chloro, ketone, methoxy |

| 2-Chloro-1-(2,5-dimethylphenyl)ethanone | 50690-11-4 | C₁₀H₁₁ClO | 182.65 | N/A | Chloro, ketone, methyl |

| 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone | 60912-82-5 | C₈H₇ClO₃ | 186.59 | N/A | Chloro, ketone, hydroxyl |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 | C₁₀H₁₅NO₃ | 197.23 | N/A | Amino, hydroxyl, methoxy |

| 2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethanone | 13668-93-4 | C₆H₃Cl₃OS | 229.51 | 42.5–43.5 | Chloro, ketone, thiophene |

Biological Activity

2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol, a compound with the molecular formula C10H13ClO3, is gaining attention for its potential biological activities. This compound features a chloro group and two methoxy groups on a phenyl ring, which contribute to its unique chemical properties and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

The compound's structure is characterized by:

- Chloro Group : Facilitates nucleophilic substitution reactions.

- Methoxy Groups : Enable hydrogen bonding with biological molecules.

These features enhance its reactivity and make it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Interaction : It can modulate receptor functions, influencing cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This could position it as a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have shown promising results. It has been tested against human colon carcinoma cell lines, revealing significant antiproliferative activity . The compound's ability to disrupt cancer cell growth pathways highlights its potential as a chemotherapeutic agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated effectiveness against multiple bacterial strains. |

| Anti-inflammatory Research | Showed inhibition of cytokine production in vitro. |

| Anticancer Investigation | Exhibited significant antiproliferative activity against colon cancer cells. |

Q & A

Q. What regulatory considerations apply to analogs of this compound in pharmacological studies?

- Methodological Answer : Structural derivatives (e.g., NBOMe compounds) are often regulated as controlled substances. Researchers must:

- Verify legal status via databases like the Controlled Substances Act.

- Obtain DEA licenses for handling Schedule I analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.